
1,1'-Biphenyl, 2,3',4,4'-tetrachloro-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-3-methoxy- is a chlorinated biphenyl compound It is a derivative of biphenyl, where four chlorine atoms and one methoxy group are substituted at specific positions on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-3-methoxy- typically involves the chlorination of biphenyl followed by the introduction of a methoxy group. The process can be summarized as follows:
Chlorination of Biphenyl: Biphenyl is subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Methoxylation: The chlorinated biphenyl is then reacted with a methoxy reagent, such as sodium methoxide (NaOCH3), to introduce the methoxy group at the specified position. This reaction is typically carried out in an organic solvent like methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of biphenyl are chlorinated in industrial reactors equipped with efficient mixing and temperature control systems.
Methoxylation: The chlorinated biphenyl is then methoxylated using industrial-grade methoxy reagents and solvents. The reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the biphenyl structure.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Quinones or hydroxylated biphenyls.
Reduction: Dechlorinated biphenyls or partially reduced derivatives.
Substitution: Biphenyls with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-3-methoxy- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Studied for its potential use in developing new pharmaceuticals or as a reference compound in toxicological studies.
Industry: Utilized in the development of materials with specific chemical and physical properties, such as insulating materials and flame retardants.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-3-methoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially disrupting their normal function.
Pathways: It may affect cellular signaling pathways, leading to changes in gene expression, protein synthesis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Another chlorinated biphenyl with chlorine atoms at different positions.
1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-: A similar compound with a different substitution pattern.
1,1’-Biphenyl, 2,3’,4,5’-tetrachloro-4’-methoxy-: A compound with both chlorine and methoxy substitutions at different positions.
Uniqueness
1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying the effects of specific substitutions on the behavior of chlorinated biphenyls.
Properties
CAS No. |
75422-27-4 |
|---|---|
Molecular Formula |
C13H8Cl4O |
Molecular Weight |
322.0 g/mol |
IUPAC Name |
1,3-dichloro-4-(3,4-dichlorophenyl)-2-methoxybenzene |
InChI |
InChI=1S/C13H8Cl4O/c1-18-13-10(15)5-3-8(12(13)17)7-2-4-9(14)11(16)6-7/h2-6H,1H3 |
InChI Key |
WAADQXHMAIRCBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


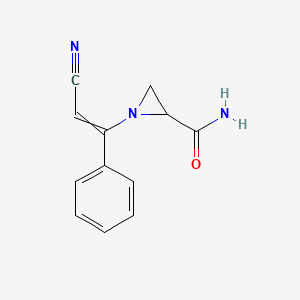
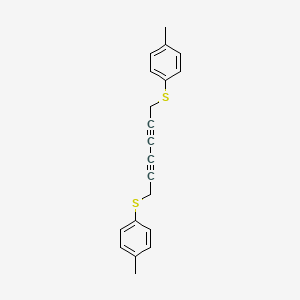
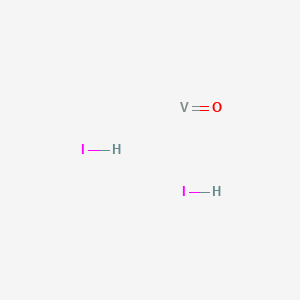
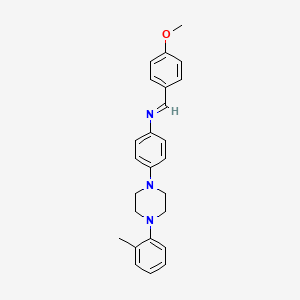
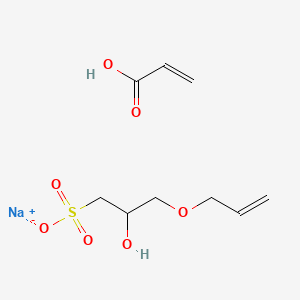
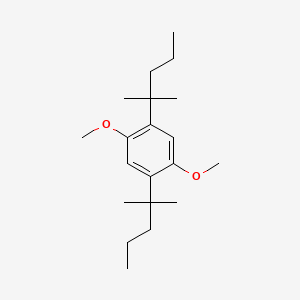
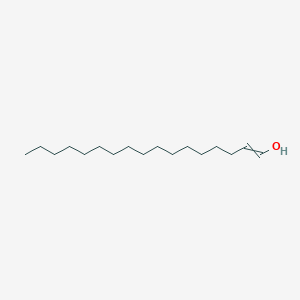
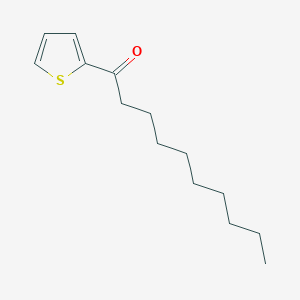
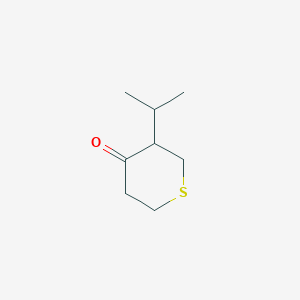
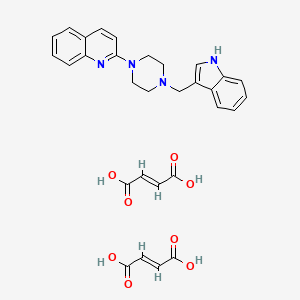
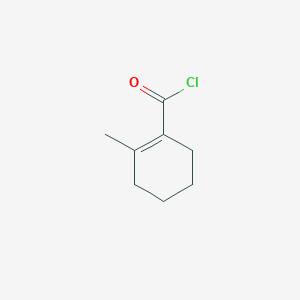

![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
